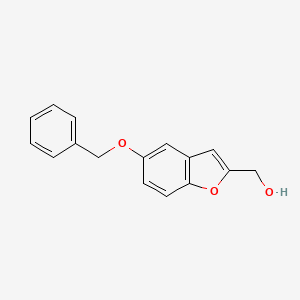

(5-Benzyloxy-benzofuran-2-yl)-methanol

Description

Properties

Molecular Formula |

C16H14O3 |

|---|---|

Molecular Weight |

254.28 g/mol |

IUPAC Name |

(5-phenylmethoxy-1-benzofuran-2-yl)methanol |

InChI |

InChI=1S/C16H14O3/c17-10-15-9-13-8-14(6-7-16(13)19-15)18-11-12-4-2-1-3-5-12/h1-9,17H,10-11H2 |

InChI Key |

PEKKHZQRSVKPPX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)OC(=C3)CO |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Substituent Effects and Molecular Properties of Selected Benzofuran Derivatives

*Calculated based on molecular formulas.

Key Observations:

Electronic Effects: The benzyloxy group in the target compound is electron-donating, contrasting with electron-withdrawing groups like nitro (-NO2) in (5-Nitrofuran-2-yl)-methanol or chloro/bromo in halogenated derivatives . This difference influences reactivity; electron-donating groups may stabilize electrophilic substitutions, while nitro groups enhance oxidative stability.

Steric and Solubility Profiles: The bulky benzyloxy group in this compound increases steric hindrance compared to smaller substituents (e.g., -OCH3 in ). This may reduce crystallization tendencies, as seen in sulfoxide-containing derivatives that exhibit chiral packing . Hydroxymethyl and hydroxypropyl groups enhance aqueous solubility compared to lipophilic esters (e.g., methyl carboxylates in ).

Biological Relevance: Halogenated benzofurans (e.g., bromo derivatives) often exhibit antimicrobial or anticancer activity due to halogen-induced membrane permeability . The target compound’s benzyloxy group may confer similar bioactivity, though direct evidence is lacking in the provided data. Phenolic and alcohol groups (as in ) facilitate hydrogen bonding, critical for receptor interactions in drug design.

Q & A

Q. What are the optimized synthetic routes for (5-Benzyloxy-benzofuran-2-yl)-methanol, and how do reaction conditions influence yield?

Methodological Answer: A robust synthesis involves coupling benzofuran precursors with benzyl-protecting groups. For example, (6-(benzyloxy)benzofuran-3-yl)methanol can be synthesized via Mitsunobu reactions using triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) in anhydrous THF under nitrogen, achieving ~54% yield . Key factors include:

- Temperature control : Reactions at 0°C minimize side reactions during reagent addition.

- Solvent choice : THF ensures solubility of intermediates, while DCM facilitates silica gel purification.

- Protection/deprotection : Benzyl groups are stable under basic conditions but require hydrogenolysis for removal.

Q. How can researchers confirm the structural integrity of this compound experimentally?

Methodological Answer: Combine multinuclear NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) :

- ¹H NMR (CDCl₃): Look for characteristic benzyloxy protons at δ 5.10–5.15 ppm (singlet) and benzofuran aromatic protons between δ 6.60–7.60 ppm .

- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₇H₁₆O₃: 269.1178) .

- IR spectroscopy : Confirm hydroxyl (3500 cm⁻¹) and ether (1250 cm⁻¹) stretches .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

Methodological Answer:

- Flash column chromatography : Use silica gel with gradient elution (e.g., ethyl acetate/petroleum ether 1:20 → 1:5) to separate polar byproducts .

- Recrystallization : Ethanol/water mixtures yield crystalline products, enhancing purity.

- TLC monitoring : Track Rf values (e.g., 0.4 in ethyl acetate/petroleum ether 1:20) to identify fractions .

Advanced Research Questions

Q. How do [3,3]-sigmatropic rearrangements contribute to the synthesis of benzofuran derivatives like this compound?

Methodological Answer: Thermally promoted [3,3]-sigmatropic rearrangements enable atom-economical synthesis of benzofuran scaffolds. For example, heating ether substrates (e.g., 6-(benzyloxy)-3-((3-methoxyphenoxy)methyl)benzofuran) at 140°C induces rearrangement, forming 2-arylbenzofuran derivatives . Key steps:

Q. What methodologies are used to assess the biological activity of this compound?

Methodological Answer:

- Antimicrobial assays : Use microdilution methods (e.g., MIC against E. coli or S. aureus) in Mueller-Hinton broth .

- Antioxidant studies : Apply DPPH radical scavenging assays, comparing IC₅₀ values to ascorbic acid controls .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa) with dose-response curves (0–100 µM) .

Q. How can contradictory spectral data (e.g., NMR shifts) for this compound be resolved?

Methodological Answer:

Q. What computational tools aid in predicting the reactivity of this compound in novel reactions?

Methodological Answer:

- DFT calculations : Gaussian or ORCA software to model transition states (e.g., B3LYP/6-31G* level) for rearrangement pathways .

- Molecular docking : AutoDock Vina to predict binding affinities for biological targets (e.g., COX-2 enzyme) .

- Solvent parameterization : COSMO-RS predicts solubility and reaction feasibility in non-polar solvents .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for this compound synthesis?

Methodological Answer:

- Parameter optimization : Replicate reactions with controlled variables (e.g., NaH dispersion quality, THF dryness).

- Cross-validation : Compare yields across literature (e.g., 54% via Mitsunobu vs. 75% via SN2 alkylation ).

- Scale effects : Pilot small-scale (1 mmol) vs. large-scale (10 mmol) reactions to identify mass transfer limitations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.